1,4-Bis(2-bromoethyl)benzene
Overview
Description
1,4-Bis(2-bromoethyl)benzene is an organic compound with the molecular formula C10H12Br2. It consists of a benzene ring substituted with two bromoethyl groups at the 1 and 4 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,4-Bis(2-bromoethyl)benzene . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity. Additionally, individual factors such as age, sex, health status, and genetic background can influence a person’s response to exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis(2-bromoethyl)benzene can be synthesized through the bromination of 1,4-diethylbenzene. The reaction involves the addition of bromine to the ethyl groups in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(2-bromoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to 1,4-diethylbenzene using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of 1,4-bis(2-bromoacetyl)benzene using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Major Products:
Substitution: 1,4-Bis(2-methoxyethyl)benzene.
Reduction: 1,4-Diethylbenzene.
Oxidation: 1,4-Bis(2-bromoacetyl)benzene.
Scientific Research Applications
1,4-Bis(2-bromoethyl)benzene is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Comparison with Similar Compounds
1,4-Bis(bromomethyl)benzene: Similar structure but with bromomethyl groups instead of bromoethyl groups.
1,4-Diethylbenzene: Lacks the bromine atoms, making it less reactive in substitution reactions.
1,4-Bis(2-chloroethyl)benzene: Similar reactivity but with chlorine atoms instead of bromine.
Uniqueness: 1,4-Bis(2-bromoethyl)benzene is unique due to its high reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The presence of bromoethyl groups provides a balance between reactivity and stability, allowing for controlled chemical transformations .
Properties
IUPAC Name |
1,4-bis(2-bromoethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVPRNNDJXCLKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372758 | |
Record name | 1,4-bis(2-bromoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4542-72-7 | |
Record name | 1,4-bis(2-bromoethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,4-Bis(2-bromoethyl)benzene interact with Antimony Trichloride (SbCl3) to form a supramolecular network?
A1: this compound interacts with SbCl3 through a network of non-covalent interactions, also known as secondary bonding interactions (SBIs). These interactions include Sb···Cl, Sb···Br, and Sb-π interactions []. The bromine atoms in this compound act as electron donors, interacting with the electron-deficient antimony center in SbCl3. Additionally, the π-system of the benzene ring engages in Sb-π interactions with the antimony center. This combination of SBIs contributes to the formation of a stable, two-dimensional supramolecular coordination network.
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